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Compound of Interest

Compound Name: 5-Hydroxy-1-methylpyrazole

CAS No.: 3310-35-8; 33641-15-5

Cat. No.: B2399436

Get Quote

Executive Summary: The Scaffold vs. The Drug
In medicinal chemistry, 5-Hydroxy-1-methylpyrazole (also known as 1-methyl-1H-pyrazol-5-

ol) occupies a distinct niche compared to "celebrity" pyrazoles like Edaravone. While

Edaravone is a direct-acting therapeutic agent (radical scavenger), 5-Hydroxy-1-
methylpyrazole serves primarily as a privileged scaffold. Its value lies not in its intrinsic

potency, but in its ability to orient pharmacophores for specific targets—most notably GPR109A

receptors (metabolic regulation) and HPPD inhibition (herbicides).

This guide objectively compares the biological profiles of the N-methyl core against N-phenyl

analogs (Edaravone) and outlines the structural logic dictating their divergent applications.

Chemical Architecture & Tautomerism
Understanding the biological activity of this molecule requires navigating its tautomeric

equilibrium. Unlike fixed heterocycles, 5-hydroxy-pyrazoles exist in a dynamic flux between the

OH-form (aromatic), NH-form (pyrazolone), and CH-form.
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Tautomeric Equilibrium
The N-methyl group locks the nitrogen, forcing the equilibrium between the enol (5-hydroxy)

and keto (5-pyrazolone) forms. In polar solvents (DMSO, Methanol), the OH-form often

predominates, which is critical for hydrogen-bond donor interactions in enzyme active sites.

Tautomeric Flux of 5-Hydroxy-1-methylpyrazole

OH-Form (Aromatic)
(H-Bond Donor)
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Solvent Dependent
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Caption: The dynamic equilibrium between aromatic (OH) and keto (CH/NH) forms dictates

binding affinity. N-substitution (Methyl vs Phenyl) shifts this balance.

Comparative Biological Activity[1][2]
A. Radical Scavenging: 1-Methyl vs. 1-Phenyl
(Edaravone)
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is the gold standard for radical scavenging in

ischemic stroke therapy. The 1-methyl analog (our topic) is significantly less active in this

specific domain.
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Feature
5-Hydroxy-1-
methylpyrazole

Edaravone (1-
Phenyl analog)

Mechanistic
Rationale

Primary Activity Scaffold / Intermediate Radical Scavenger

Phenyl group provides

resonance

stabilization for the

radical intermediate.

Radical Target Low affinity
Hydroxyl Radical

(•OH)

Electron delocalization

over the N-phenyl ring

stabilizes the resultant

radical cation.

Oxidation Potential
High (Harder to

oxidize)

Low (Easier to

oxidize)

The N-methyl group is

electron-donating but

lacks the π-system to

stabilize the radical

spin.

Clinical Use None (as API) ALS, Stroke Recovery

Edaravone's

lipophilicity (logP ~1.7)

aids BBB penetration;

1-Methyl is too polar.

Conclusion: Do not use 5-Hydroxy-1-methylpyrazole as a direct antioxidant. Its radical

stabilizing capacity is inferior to N-aryl pyrazolones.

B. Metabolic Regulation: GPR109A Agonism
This is the high-value application for the 5-Hydroxy-1-methylpyrazole core. Merck and other

groups have identified Acyl-5-hydroxypyrazoles as potent agonists for GPR109A (the Niacin

receptor).

Mechanism: GPR109A activation inhibits adenylyl cyclase (Gi-coupled), reducing lipolysis in

adipocytes and lowering free fatty acids (FFA).

The Advantage: Unlike Niacin, which causes severe cutaneous flushing (via β-arrestin/PGD2

pathways), specific 5-hydroxypyrazole derivatives can be "biased agonists"—activating the
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G-protein pathway (lipid lowering) without recruiting β-arrestin (flushing).

Key Derivative: 5-hydroxy-1-methylpyrazole substituted at the 4-position with specific bi-

aryl groups.

C. Agrochemicals: HPPD Inhibition
The core is a precursor to Topramezone, a potent herbicide.

Target: 4-Hydroxyphenylpyruvate dioxygenase (HPPD).

Role of Scaffold: The 5-hydroxy-1-methylpyrazole moiety mimics the substrate's enol

structure, chelating the active site Iron (Fe2+) ion essential for the enzyme's function.

Experimental Protocols
Protocol A: Synthesis of 5-Hydroxy-1-methylpyrazole
Self-validating logic: This route uses a cyclization-decarboxylation strategy to ensure regio-

specificity, avoiding the mixture of isomers common in direct hydrazine condensations.

Reagents: Dimethyl malonate, Methylhydrazine, Sodium Methoxide, Methanol.

Condensation: Dissolve Dimethyl malonate (1.0 eq) in MeOH. Add Sodium Methoxide (1.1

eq) at 0°C.

Cyclization: Add Methylhydrazine (1.0 eq) dropwise over 30 mins. The exotherm indicates

reaction initiation.

Reflux: Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (EtOAc:MeOH 9:1) for

disappearance of malonate.

Isolation: Cool to room temperature. Acidify to pH 2 with conc. HCl. The product, 1-methyl-

1H-pyrazol-5-ol, will precipitate or can be extracted with EtOAc.

Purification: Recrystallize from Ethanol.

Validation: 1H NMR (DMSO-d6) should show a singlet at ~5.3 ppm (C4-H) and ~3.5 ppm

(N-Me).
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Protocol B: DPPH Radical Scavenging Assay
(Comparative)
Use this protocol to quantify the difference between the 1-Methyl scaffold and Edaravone.

Materials: DPPH (2,2-diphenyl-1-picrylhydrazyl), Methanol, UV-Vis Spectrophotometer.

Preparation: Prepare a 0.1 mM solution of DPPH in Methanol (deep purple).

Sample Prep: Prepare 1 mM stock solutions of:

Compound A: 5-Hydroxy-1-methylpyrazole

Compound B: Edaravone (Positive Control)

Compound C: Ascorbic Acid (Standard)

Reaction: In a 96-well plate, mix 100 µL of DPPH solution with 100 µL of test compound

(serial dilutions: 10 - 200 µM).

Incubation: Incubate in the dark at room temperature for 30 minutes.

Measurement: Measure absorbance at 517 nm.

Calculation:

Expected Result: Edaravone IC50 ≈ 15-30 µM. 5-Hydroxy-1-methylpyrazole IC50 > 200

µM (Weak/Inactive).

Mechanistic Visualization (SAR Workflow)
The following diagram illustrates the decision logic for utilizing the 5-Hydroxy-1-
methylpyrazole scaffold versus N-Aryl analogs.
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Select Pyrazole Core

Target Application?

Radical Scavenging
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(Resonance Stabilization)

Select: Edaravone
(1-Phenyl-3-methyl)

Requirement:
N-Alkyl Substitution

(Steric fit / H-Bonding)

Select: 1-Methyl-5-hydroxy
(Scaffold for derivatization)
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Caption: SAR Decision Tree: N-Aryl is required for radical stability (Edaravone), while N-Methyl

is preferred for specific receptor binding (GPR109A).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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